3-hydroxypent-4-enenitrile

Chemoprevention Phase II enzyme induction Pancreatic detoxification

3-Hydroxypent-4-enenitrile (CAS 7451-85-6), also referred to as 1-cyano-2-hydroxy-3-butene or crambene, is a small-molecule secondary alcohol and nitrile (C₅H₇NO; MW 97.12 g/mol) belonging to the aliphatic acyclic compound class. It occurs naturally as a glucosinolate hydrolysis product from progoitrin in cruciferous vegetables, including Brassica oleracea, Brassica napus, and Crambe abyssinica.

Molecular Formula C5H7NO
Molecular Weight 97.12 g/mol
CAS No. 7451-85-6
Cat. No. B7902142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-hydroxypent-4-enenitrile
CAS7451-85-6
Molecular FormulaC5H7NO
Molecular Weight97.12 g/mol
Structural Identifiers
SMILESC=CC(CC#N)O
InChIInChI=1S/C5H7NO/c1-2-5(7)3-4-6/h2,5,7H,1,3H2
InChIKeyPBCLOVRWBLGJQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxypent-4-enenitrile (CAS 7451-85-6): Chemical Class, Natural Origin, and Core Properties for Procurement Evaluation


3-Hydroxypent-4-enenitrile (CAS 7451-85-6), also referred to as 1-cyano-2-hydroxy-3-butene or crambene, is a small-molecule secondary alcohol and nitrile (C₅H₇NO; MW 97.12 g/mol) belonging to the aliphatic acyclic compound class [1]. It occurs naturally as a glucosinolate hydrolysis product from progoitrin in cruciferous vegetables, including Brassica oleracea, Brassica napus, and Crambe abyssinica [2]. The compound bears three reactive functional groups—a secondary hydroxyl, a nitrile, and a terminal alkene—on a compact five-carbon backbone, giving it a distinctive trifunctional reactivity profile with a topological polar surface area of 44.0 Ų and a predicted logP of approximately 0.05–0.45 [1][3]. This combination of functional groups distinguishes it from both the isothiocyanate and indole classes of glucosinolate breakdown products.

Why 3-Hydroxypent-4-enenitrile Cannot Be Replaced by Generic Glucosinolate Breakdown Analogs in Research and Industrial Workflows


Glucosinolate hydrolysis yields multiple product classes—nitriles, isothiocyanates, indoles, and oxazolidine-2-thiones—that differ fundamentally in their molecular mechanisms, potency, and target-organ selectivity. 3-Hydroxypent-4-enenitrile (crambene) acts as a monofunctional inducer of phase II detoxification enzymes solely via the antioxidant response element (ARE), whereas isothiocyanates such as sulforaphane also engage the Keap1-Nrf2 pathway with far greater in vitro potency [1]. Indole-3-carbinol (I3C) and its acid condensates are bifunctional inducers that activate both ARE and the xenobiotic response element (XRE), producing a broader transcriptional response that includes CYP1A induction, which crambene does not trigger [2]. These mechanistic differences translate into distinct tissue-specific enzyme induction profiles, synergistic vs. additive interaction patterns, and divergent dose-response relationships across in vivo and in vitro systems, making simple one-for-one substitution scientifically invalid [1][3].

Quantitative Evidence Guide: 3-Hydroxypent-4-enenitrile Differentiation from Closest Glucosinolate Breakdown Analogs


Pancreatic Quinone Reductase Induction: 21-Fold Elevation by Crambene vs. No Significant Individual Effect from I3C, PEITC, or IBN

In a direct four-compound head-to-head study in male F344 rats dosed daily for 7 days via oesophageal intubation, crambene alone (50 mg/kg) produced a 21-fold elevation of pancreatic quinone reductase (QR) activity, whereas indole-3-carbinol (I3C, 56 mg/kg), phenylethyl isothiocyanate (PEITC, 0.1 mg/kg), and 1-isothiocyanato-3-(methylsulfinyl)-propane (IBN, 38 mg/kg) each showed no statistically significant individual effect on pancreatic QR [1]. The mixture of all four compounds elevated QR 31-fold, indicating that crambene is the dominant contributor to pancreatic QR induction among the tested glucosinolate derivatives [1].

Chemoprevention Phase II enzyme induction Pancreatic detoxification

Hepatic Quinone Reductase Induction: Crambene (2.5-Fold) Outperforms I3C (1.9-Fold) as a Single Agent

In a parallel hepatic study using the same F344 rat model and dosing regimen, crambene (50 mg/kg/day, 7 days) induced a 2.5-fold increase in hepatic QR activity, exceeding I3C (56 mg/kg) at 1.9-fold, while the full four-compound mixture achieved 6.2-fold induction [1]. Although I3C caused pronounced CYP1A induction (9.4-fold) not observed with crambene, the combination of crambene and I3C produced a synergistic effect on QR induction that was greater than the sum of their individual effects [1].

Hepatic detoxification Quinone reductase Monofunctional inducer

In Vivo Hepatic QR Induction Parity with Sulforaphane but ~100-Fold Lower In Vitro Potency: A Critical Model System Differential

A direct comparison of crambene and sulforaphane administered orally at equimolar doses (50 mg/kg/day, 7 days) to Fischer 344 rats showed comparable hepatic QR induction: 1.5-fold for crambene vs. 1.7-fold for sulforaphane [1]. However, in mouse Hepa 1c1c7 hepatoma cells—a standard screening system for anticarcinogens—crambene required approximately 100-fold higher concentrations than sulforaphane to achieve QR induction, with crambene active only at 5 mM while sulforaphane is effective in the low micromolar range [1]. Crambene at 5 mM also induced G2/M cell cycle arrest in Hepa 1c1c7, rat H4IIEC3, and human HepG2 cells with >95% viability [1].

Sulforaphane comparator In vivo-in vitro potency gap Hepa 1c1c7

ARE-Selective Transcriptional Activation: Crambene Activates Only ARE, Whereas I3C Acid Condensates Activate Both ARE and XRE

Transient transfection experiments in HepG2 cells using luciferase reporter constructs containing the 5′ regulatory region of the rat QR gene demonstrated that crambene significantly activated the antioxidant response element (ARE) in a dose-dependent manner but produced no activation of the xenobiotic response element (XRE) [1]. In contrast, indole-3-carbinol acid condensates (I3C-A) activated both ARE and XRE at the concentrations studied [1]. The Ah receptor-deficient mouse hepatoma cell line showed a similar increase in QR mRNA in response to crambene as wild-type cells, confirming that the Ah receptor-dependent XRE pathway is not required for crambene's action [1].

Antioxidant response element Xenobiotic response element Transcriptional mechanism

Synergistic Phase II Enzyme Induction with Indole-3-Carbinol: Greater-Than-Additive QR and GST Upregulation

Co-administration of crambene (50 mg/kg) and I3C (56 mg/kg) to adult male rats produced induction of glutathione S-transferase (GST) and quinone reductase (QR) activities that was significantly greater than the sum of induction by individual treatments [1]. At the mRNA level, GST Ya2 showed synergistic upregulation, while Yc1 and Yc2 subunits showed only additive responses [1]. A subsequent reporter gene study confirmed that co-treatment with crambene and I3C-A produced synergistic increases in QR transcriptional activity in HepG2 cells, attributed to co-activation of ARE (by crambene) and XRE (by I3C-A) [2].

Synergistic induction Drug combination GST Ya2 mRNA

Highest-Value Application Scenarios for 3-Hydroxypent-4-enenitrile Based on Quantitative Differentiation Evidence


In Vivo Pancreatic Chemoprevention Studies Requiring Robust Single-Agent Phase II Enzyme Induction

Crambene's unique 21-fold pancreatic QR induction, unmatched by I3C, PEITC, or IBN individually [1], makes it the single-agent of choice for researchers investigating pancreatic detoxification enzyme upregulation in rodent models. Its selective ARE activation without XRE-mediated CYP1A induction [2] provides a cleaner pharmacological signal than bifunctional inducers, reducing confounding variables in mechanistic chemoprevention studies. Typical dosing: 50 mg/kg/day oral for 7 days in F344 rats.

Exocrine Pancreatitis Research Utilizing Crambene as a Selective Apoptosis-Inducing Pancreatotoxin

At higher doses (150–200 mg/kg), crambene acts as a selective pancreatotoxin inducing acinar cell apoptosis confined to the exocrine pancreas, with lesions characterized by individual acinar cell death, endoplasmic reticulum dilation, and macrophage infiltration [1][2]. This tissue selectivity contrasts with the broader organ toxicity profiles of other unsaturated nitriles, making crambene a valuable experimental tool for modeling acute pancreatitis and studying apoptotic vs. necrotic cell death pathways in the pancreas [1].

Synergistic Phase II Enzyme Induction Cocktails Combining Crambene with Indole-3-Carbinol

Crambene's ARE-selective mechanism functionally complements I3C's bifunctional ARE/XRE activation, producing synergistic QR and GST induction greater than the sum of individual treatments [1][2]. Researchers designing multi-component chemopreventive interventions should prioritize crambene + I3C combinations rather than isothiocyanate + indole mixtures, as the nitrile/indole pairing exploits distinct promoter elements for cooperative transcriptional activation not achievable with isothiocyanates [1].

Synthetic Intermediate for Lipid Kinase Inhibitor Precursors via Trifunctional Reactivity

The three reactive functional groups of 3-hydroxypent-4-enenitrile (hydroxyl, nitrile, terminal alkene) enable its use as a key building block in medicinal chemistry. A derivative, (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxypent-4-enenitrile, served as a critical intermediate in the scalable five-step, two-pot synthesis of 4-(difluoromethyl)pyridin-2-amine, a precursor for PI3K and mTOR kinase inhibitors [1]. This industrial-scale synthetic route, validated by Rageot et al. (2019) at multi-gram scale, demonstrates the scaffold's value in producing clinical kinase inhibitor candidates when appropriately derivatized [1].

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